molecular formula C16H22N2O3 B13491135 Benzyl 4-(oxetan-3-yl)-1,4-diazepane-1-carboxylate

Benzyl 4-(oxetan-3-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B13491135
M. Wt: 290.36 g/mol
InChI Key: QUQXZEJHPPKBFK-UHFFFAOYSA-N
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Description

Benzyl 4-(oxetan-3-yl)-1,4-diazepane-1-carboxylate is a chemical compound that features a unique structure combining a benzyl group, an oxetane ring, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(oxetan-3-yl)-1,4-diazepane-1-carboxylate typically involves the formation of the oxetane ring followed by its incorporation into the diazepane structure. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxetane ring can be synthesized through intramolecular cyclization reactions involving epoxides or halohydrins . The diazepane ring is then formed through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(oxetan-3-yl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and diazepane positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 4-(oxetan-3-yl)-1,4-diazepane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(oxetan-3-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The oxetane ring is known for its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The diazepane ring may also contribute to the compound’s activity by interacting with receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate
  • 1-Boc-(4-benzyl)piperazine

Uniqueness

Benzyl 4-(oxetan-3-yl)-1,4-diazepane-1-carboxylate is unique due to the presence of both the oxetane and diazepane rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

benzyl 4-(oxetan-3-yl)-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(21-11-14-5-2-1-3-6-14)18-8-4-7-17(9-10-18)15-12-20-13-15/h1-3,5-6,15H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQXZEJHPPKBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)OCC2=CC=CC=C2)C3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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